

HPLC method for quantification of 1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No.: B188244

[Get Quote](#)

An Application Note for the Quantification of **1,2,3,4-Tetrahydroquinolin-8-ol** by High-Performance Liquid Chromatography

Introduction

1,2,3,4-Tetrahydroquinolin-8-ol is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. As a derivative of quinoline, a structural motif found in numerous biologically active compounds, the development of robust and accurate analytical methods for its quantification is essential for quality control, stability studies, and pharmacokinetic assessments in drug discovery and development.^{[1][2]} This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of **1,2,3,4-Tetrahydroquinolin-8-ol**, coupled with UV detection.

The methodology herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.^{[3][4][5][6]}

Analyte Physicochemical Properties

A comprehensive understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method. **1,2,3,4-Tetrahydroquinolin-8-ol** is a moderately polar compound, making it an ideal candidate for reversed-phase chromatography.

Table 1: Physicochemical Properties of **1,2,3,4-Tetrahydroquinolin-8-ol**

Property	Value	Source
IUPAC Name	1,2,3,4-tetrahydroquinolin-8-ol	[7][8]
CAS Number	6640-50-2	[8]
Molecular Formula	C ₉ H ₁₁ NO	[7][8]
Molecular Weight	149.19 g/mol	[7]
Form	Solid	
Predicted XlogP	1.9	[9]

Principle of the Method: Causality Behind Experimental Choices

The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11] This choice is predicated on the following rationale:

- **Stationary Phase Selection:** A C18 (octadecylsilane) column is chosen as the stationary phase.[10] The non-polar nature of the C18 ligands provides effective hydrophobic interactions with the aromatic ring and the tetrahydroquinoline core of the analyte. This interaction is key to achieving retention and separation from polar impurities. While standard C18 columns are effective, specialized phases designed for polar analytes can mitigate issues like peak tailing that may arise from secondary interactions with residual silanols on the silica support.[12][13]
- **Mobile Phase Selection:** The mobile phase consists of a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer).[10] Acetonitrile is selected for its low viscosity and UV transparency. The buffer is used to maintain a consistent pH. The phenolic hydroxyl group and the secondary amine in the analyte have pKa values that make their ionization state pH-dependent. By controlling the pH, we can ensure a consistent and reproducible retention time and peak shape. A pH of 3.0 is chosen to ensure the secondary amine is protonated, enhancing its polarity, while the phenolic hydroxyl group remains protonated.

- **Detection:** UV detection is employed due to the presence of a chromophore (the aromatic ring) in the **1,2,3,4-Tetrahydroquinolin-8-ol** structure. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths, which aids in assessing peak purity and selecting the optimal wavelength for quantification, typically the wavelength of maximum absorbance (λ_{max}), to ensure high sensitivity.

Instrumentation, Chemicals, and Materials

- **Instrumentation:**
 - HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
 - Analytical balance (0.01 mg readability).
 - pH meter.
 - Sonicator.
 - Volumetric flasks and pipettes (Class A).
 - Syringe filters (0.45 μm , PTFE or nylon).
- **Chemicals and Reagents:**
 - **1,2,3,4-Tetrahydroquinolin-8-ol** reference standard (>98% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Potassium dihydrogen phosphate (KH_2PO_4) (AR grade).
 - Orthophosphoric acid (AR grade).
 - Purified water (18.2 $\text{M}\Omega\cdot\text{cm}$).

Detailed Experimental Protocols

Chromatographic Conditions

All quantitative data should be acquired under the conditions summarized in the table below.

Table 2: Optimized HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-17 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detector	PDA, Detection at 254 nm
Run Time	17 minutes

Preparation of Solutions

- Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH_2PO_4 in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 μ m membrane filter.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of **1,2,3,4-Tetrahydroquinolin-8-ol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C, protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to

achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

- Sample Preparation: The sample preparation protocol will depend on the matrix. For a drug substance, a procedure similar to the standard stock solution preparation would be followed. For a drug product, it may involve extraction, dissolution, and filtration steps to remove excipients. All final sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for assay determination.[\[3\]](#)[\[5\]](#)[\[14\]](#)

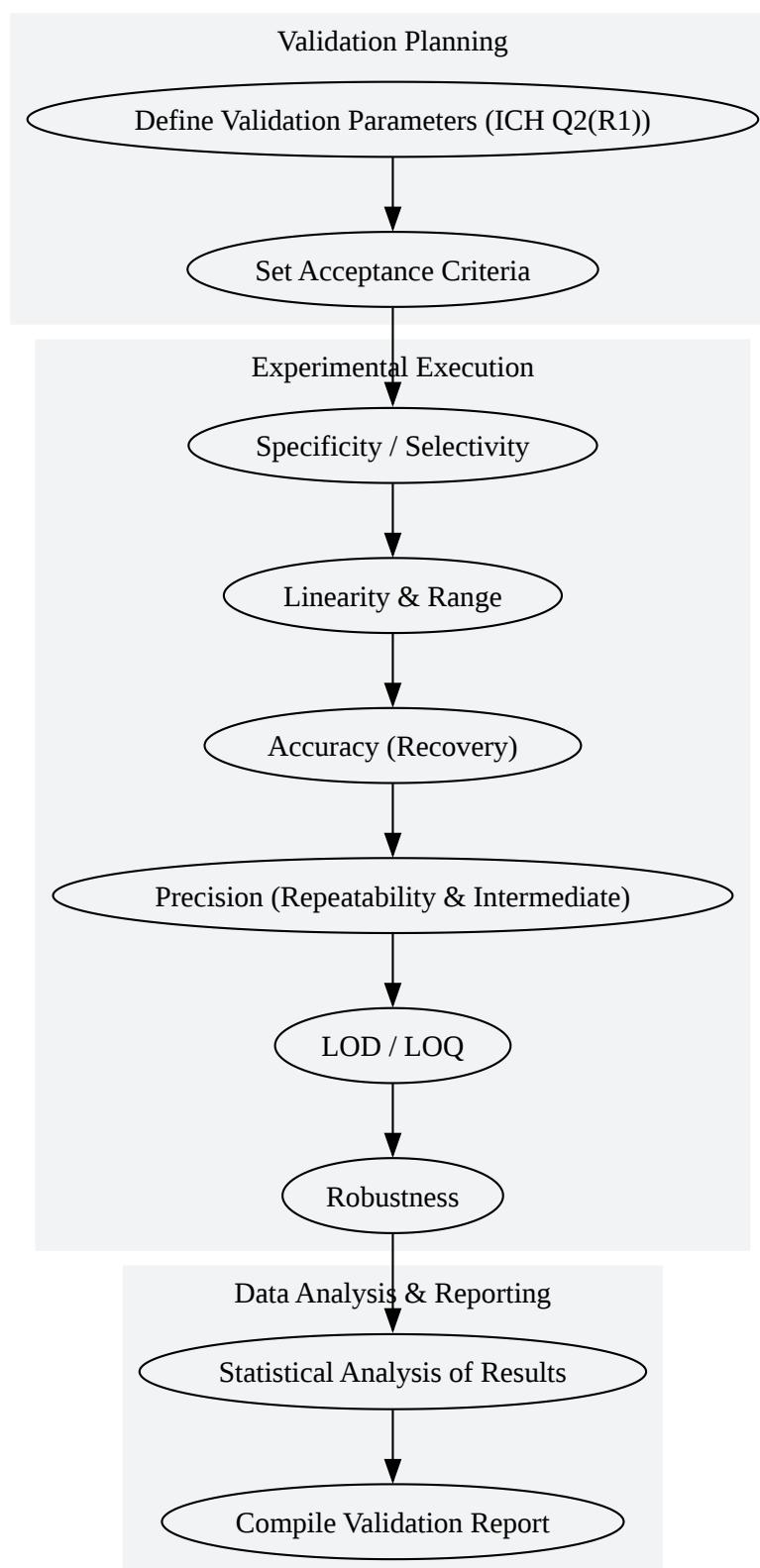

[Click to download full resolution via product page](#)

Figure 1: ICH Q2(R1) Validation Workflow

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter	Test	Acceptance Criteria
Specificity	Comparison of blank, placebo, and analyte chromatograms.	No interference at the retention time of the analyte peak. Peak purity index > 0.995.
Linearity	Five concentrations analyzed in triplicate.	Correlation coefficient (r^2) ≥ 0.999 .
Range	Confirmed from linearity, accuracy, and precision data.	80% to 120% of the target concentration.
Accuracy	Spike recovery at 80%, 100%, and 120% of target concentration (n=3).	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability (n=6) and Intermediate Precision (different day, different analyst).	RSD $\leq 2.0\%$.
LOQ	Signal-to-Noise ratio method.	S/N ratio ≥ 10 .
Robustness	Deliberate variations in flow rate, column temperature, and mobile phase pH.	RSD $\leq 2.0\%$ for system suitability parameters.

Specificity

Specificity was demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and a standard solution. The chromatograms were compared to ensure no endogenous components co-eluted with the analyte peak. Peak purity was also assessed using the PDA detector.

Linearity and Range

Linearity was evaluated over a concentration range of 1-100 $\mu\text{g/mL}$. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient

(r^2) was determined using linear regression analysis.

Accuracy (Recovery)

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (e.g., 50, 100, and 150 $\mu\text{g/mL}$). The percentage recovery was calculated.

Precision

- Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were made on the same day.
- Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day to assess the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that yielded an S/N ratio of 3 was considered the LOD, and an S/N of 10 was the LOQ.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

- Flow rate ($\pm 0.1 \text{ mL/min}$)
- Column temperature ($\pm 2^\circ\text{C}$)
- Mobile phase pH (± 0.2 units) The effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was monitored.

Data Analysis and System Suitability

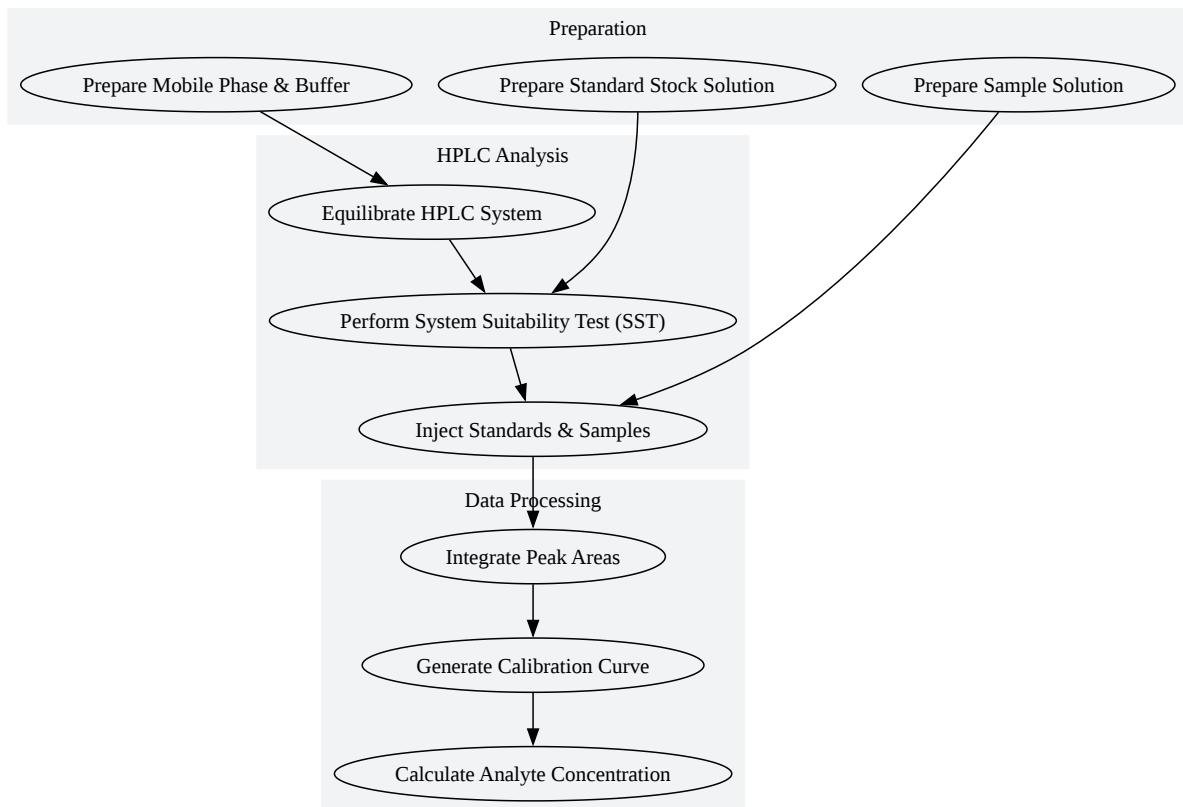

[Click to download full resolution via product page](#)

Figure 2: General Experimental and Data Analysis Workflow

The concentration of **1,2,3,4-Tetrahydroquinolin-8-ol** in the sample solutions is determined using the linear regression equation derived from the calibration curve.

Before starting any sequence, the system suitability must be verified by injecting a standard solution five times. The acceptance criteria are shown below.

Table 4: System Suitability Test (SST) Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 1.5
Theoretical Plates (N)	≥ 2000
RSD of Peak Areas (n=5)	$\leq 2.0\%$

Conclusion

This application note presents a specific, accurate, precise, and robust RP-HPLC method for the quantification of **1,2,3,4-Tetrahydroquinolin-8-ol**. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH Q2(R1) guidelines, demonstrating its suitability for routine analysis in a quality control environment. The detailed protocol and validation framework provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [\[Link\]](#)
- Taylor & Francis Online. (2018-05-24).
- U.S. Food and Drug Administration. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [\[Link\]](#)
- U.S. Food and Drug Administration. (2005-11). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [\[Link\]](#)
- International Council for Harmonis
- Starodub. (2024-04-24). Revised ICH Guideline Q2(R1)
- PubChem. **1,2,3,4-Tetrahydroquinolin-8-ol**. [\[Link\]](#)
- Taylor & Francis Online.
- PubChemLite. **1,2,3,4-tetrahydroquinolin-8-ol** (C9H11NO). [\[Link\]](#)
- Matrix Fine Chemicals. **1,2,3,4-TETRAHYDROQUINOLIN-8-OL** | CAS 6640-50-2. [\[Link\]](#)

- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [\[Link\]](#)
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [\[Link\]](#)
- SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [\[Link\]](#)
- ChemBK. 1,2,3,4-tetrahydro-quinolin. [\[Link\]](#)
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [\[Link\]](#)
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [\[Link\]](#)
- Wikipedia.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [\[Link\]](#)
- PubChem. 2,2,4-Trimethyl-**1,2,3,4-tetrahydroquinolin-8-ol**. [\[Link\]](#)
- PubChem. 1,2,3,4-Tetrahydroquinolin-1-ium-8-ol bromide. [\[Link\]](#)
- Chem-Impex. 1,2,3,4-Tetrahydroquinoline. [\[Link\]](#)
- PubChem. 1,2,3,4-Tetrahydroquinoline. [\[Link\]](#)
- PubMed Central.
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-TETRAHYDROQUINOLIN-8-OL | CAS 6640-50-2 [matrix-fine-chemicals.com]
- 9. PubChemLite - 1,2,3,4-tetrahydroquinolin-8-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. jordilabs.com [jordilabs.com]
- 12. hplc.eu [hplc.eu]
- 13. pp.bme.hu [pp.bme.hu]
- 14. ICH Official web site : ICH [ich.org]
- To cite this document: BenchChem. [HPLC method for quantification of 1,2,3,4-Tetrahydroquinolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188244#hplc-method-for-quantification-of-1-2-3-4-tetrahydroquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com